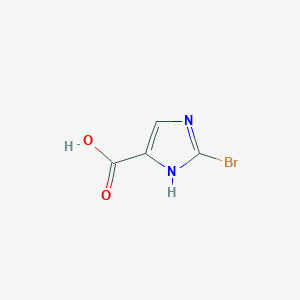
2-Bromo-1H-imidazole-5-carboxylic acid
Vue d'ensemble
Description
2-Bromo-1H-imidazole-5-carboxylic acid is a brominated derivative of imidazole-5-carboxylic acid Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions in the ring
Synthetic Routes and Reaction Conditions:
Heterocyclization Reaction: One common method involves the cyclization of ethyl 4-(methylamino)-3-nitrobenzoate with 5-bromo-4-hydroxy-3-methoxybenzaldehyde in the presence of sodium dithionite in DMSO, followed by base hydrolysis.
Halogenation: Another approach is the direct halogenation of imidazole-5-carboxylic acid using bromine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness, and maintaining environmental safety standards.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be used to reduce the bromine atom, leading to the formation of different derivatives.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a catalyst, or sodium borohydride (NaBH₄), can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Imidazole-5-carboxylic acid derivatives.
Reduction: Bromoimidazole derivatives.
Substitution: Various substituted imidazoles.
Applications De Recherche Scientifique
2-Bromo-1H-imidazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Material Science: It is used in the development of advanced materials, such as polymers and coatings.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism by which 2-bromo-1H-imidazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the specific biological system and the desired outcome.
Comparaison Avec Des Composés Similaires
Imidazole-5-carboxylic acid: The parent compound without the bromine atom.
4,5-Imidazoledicarboxylic acid: Another derivative of imidazole with different substitution patterns.
Bromoimidazole derivatives: Other brominated imidazoles with varying positions and numbers of bromine atoms.
Uniqueness: 2-Bromo-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential for further research make it a valuable compound in the field of chemistry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
2-bromo-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2/c5-4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRYZNDATMPIAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















